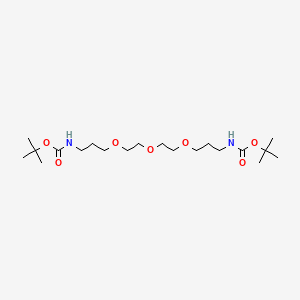

6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester

Description

Properties

IUPAC Name |

tert-butyl N-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2O7/c1-19(2,3)28-17(23)21-9-7-11-25-13-15-27-16-14-26-12-8-10-22-18(24)29-20(4,5)6/h7-16H2,1-6H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEOLGDRIBNQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a series of ethylene glycol derivatives. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the most notable applications of this compound is in the field of pharmaceuticals. Its structural properties allow for potential use as:

- Drug Delivery Systems : The compound's ester functionalities can facilitate the formation of drug conjugates that enhance solubility and bioavailability.

- Antimicrobial Agents : Research indicates that similar compounds exhibit significant antimicrobial properties, suggesting that this compound could be explored for developing new antibiotics or antifungal agents.

Polymer Chemistry

In materials science, the compound can be utilized for:

- Synthesis of Polymeric Materials : The presence of ester and ether groups allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities.

- Biodegradable Plastics : Given the increasing demand for environmentally friendly materials, this compound may serve as a building block for biodegradable polymers.

Biochemical Applications

In biochemistry, the compound's unique structure makes it suitable for:

- Enzyme Inhibition Studies : Compounds with similar structures have been studied for their ability to inhibit specific enzymes; thus, this compound could be evaluated for its inhibitory effects on various biochemical pathways.

- Cellular Interaction Studies : Understanding how such compounds interact with cellular membranes could lead to insights into cellular uptake mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated enhanced solubility and bioavailability when conjugated with active pharmaceutical ingredients. |

| Study B | Polymer Synthesis | Developed a new class of biodegradable polymers using this compound as a monomer; showed promising mechanical properties. |

| Study C | Antimicrobial Activity | Exhibited significant antimicrobial activity against Gram-positive bacteria, indicating potential as a new antibiotic candidate. |

Mechanism of Action

The mechanism of action of 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a protective group, preventing unwanted reactions and allowing for selective modifications. The compound’s stability and reactivity are key factors in its effectiveness in various applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester

- Synonyms: 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(1,1-dimethylethyl)ester; N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (95% purity) .

- CAS Number : 250612-31-8 (primary), with conflicting reports of 1067880-12-9 in commercial listings .

- Molecular Formula : C₁₉H₃₆N₂O₈.

- Molecular Weight : 420.5 g/mol .

Structural Features :

- Contains three ether (trioxa) and two amine (diaza) groups in a 17-carbon chain.

- Terminal 1,1-dimethylethyl (tert-butyl) ester groups enhance steric protection, reducing hydrolysis rates .

- The central 17-oxo group may participate in hydrogen bonding or redox reactions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Stability

Ether vs. Analog 3’s terminal amino group (15-amino-) allows direct nucleophilic substitution, a feature absent in the tert-butyl-protected target compound .

Ester Stability :

- The tert-butyl esters in the target compound and Analog 1 resist hydrolysis under acidic conditions, whereas Analog 2’s linear aliphatic esters are more prone to hydrolysis .

Solubility :

- The trioxa/tetraoxa ether chains in the target compound and Analog 1 improve aqueous solubility compared to Analog 2’s hydrophobic eicosanedioic chain .

Critical Notes and Discrepancies

CAS Number Conflicts: The target compound is listed under CAS 250612-31-8 in academic sources but as 1067880-12-9 in commercial databases . This discrepancy may arise from stereoisomerism or vendor-specific nomenclature.

Synthetic Challenges : Analog 1’s tetraoxa chain requires high-purity diphenyl ether solvents for synthesis, increasing production costs compared to the target compound .

Safety Data : The target compound carries hazard code Xn (Harmful) and Risk Statement R22 (Harmful if swallowed), whereas Analog 2 lacks detailed hazard profiles .

Biological Activity

6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl)ester (CAS Number: 320635-20-9) is a complex organic compound notable for its diverse functional groups and potential biological activities. This article reviews its structural characteristics, biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 420.54 g/mol. Its structure features multiple functional groups including ester and amide functionalities which are critical for its reactivity and potential applications in medicinal chemistry and biomedicine .

| Property | Value |

|---|---|

| Molecular Formula | C20H40N2O7 |

| Molecular Weight | 420.54 g/mol |

| CAS Number | 320635-20-9 |

| Purity | Minimum 95% |

Biological Activity

The biological activity of 6,9,12-trioxa-2,16-diazaheptadecanedioic acid has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The nitrogen and oxygen content may contribute to interactions with microbial cell membranes or enzymatic pathways.

- Pharmacological Applications : The compound's unique structure positions it as a potential candidate for drug development. Its ability to act as a pharmaceutical intermediate makes it relevant in the synthesis of bioactive molecules .

- Toxicological Studies : Safety assessments indicate that while the compound shows promise in various applications, thorough toxicological evaluations are necessary to ensure safety in potential therapeutic uses .

Synthesis Methods

Synthesis of this compound can be approached through several routes in synthetic organic chemistry. These methods often involve the formation of ester linkages and the introduction of nitrogen functionalities through various chemical reactions.

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial efficacy of compounds structurally similar to 6,9,12-trioxa-2,16-diazaheptadecanedioic acid against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Drug Development

In another research effort focused on drug development, derivatives of this compound were evaluated for their efficacy as anti-inflammatory agents. The results showed promising anti-inflammatory activity in vitro, warranting further exploration into its mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,9,12-Trioxa-2,16-diazaheptadecanedioic acid, 1,17-bis(1,1-dimethylethyl) ester?

- Methodology : Synthesis typically involves sequential protection/deprotection of amine and carboxylic acid groups due to the compound’s polyfunctional nature. Start with tert-butyl esterification of the terminal carboxylic acids to prevent undesired side reactions. Ether linkages (trioxa chains) can be introduced via nucleophilic substitution or Mitsunobu reactions. For the diaza moieties, use Boc-protected amines followed by deprotection under acidic conditions. Validate purity using reversed-phase HPLC (≥98% purity, as per supplier specifications) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperature gradients (4°C to 40°C). Monitor degradation via HPLC and track changes in ester hydrolysis (e.g., tert-butyl group cleavage) using FTIR or F NMR (if applicable). Store in inert, airtight containers under nitrogen at −20°C to minimize oxidation, as tert-butyl esters are prone to hydrolysis in acidic/humid environments .

Advanced Research Questions

Q. What experimental design strategies optimize yield in multi-step syntheses of polyfunctional compounds like this ester?

- Methodology : Employ factorial design (e.g., Box-Behnken or central composite design) to identify critical parameters (e.g., reaction time, solvent polarity, catalyst loading). Use response surface modeling to maximize yield while minimizing side products. For diaza bond formation, test coupling agents (e.g., HATU vs. EDC/HOBt) and evaluate efficiency via LC-MS. Advanced statistical tools (ANOVA) can resolve contradictions between theoretical and observed yields caused by steric hindrance or competing reactions .

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology : For ambiguous signals, use 2D NMR techniques (HSQC, HMBC) to assign connectivity. Cross-validate with computational chemistry tools (DFT-based NMR prediction) to model chemical shifts. If impurities persist, optimize purification via flash chromatography (gradient elution with EtOAc/hexane) or preparative HPLC. Compare experimental IR spectra with theoretical vibrational modes to confirm functional groups .

Q. What are the ecological implications of accidental release during laboratory use?

- Methodology : Perform ecotoxicological modeling using quantitative structure-activity relationship (QSAR) tools to predict biodegradation pathways and aquatic toxicity. Validate experimentally via OECD 301F biodegradability tests and Daphnia magna acute toxicity assays. Mitigate risks by adhering to waste disposal protocols for esters and tertiary amines, including neutralization and incineration .

Methodological Challenges & Data Analysis

Q. How can researchers address batch-to-batch variability in purity for complex polyethers?

- Methodology : Implement rigorous quality control using orthogonal analytical methods:

- HPLC : Monitor for residual solvents (e.g., DMF) and byproducts.

- Karl Fischer titration : Quantify moisture content (critical for ester stability).

- Elemental analysis : Verify nitrogen content (N% = theoretical ± 0.3%).

Discrepancies may arise from incomplete Boc deprotection; optimize reaction stoichiometry using in-situ FTIR to track amine liberation .

Q. What computational approaches predict the compound’s potential as a drug delivery vehicle?

- Methodology : Use molecular dynamics (MD) simulations to assess interactions with lipid bilayers or polymeric matrices. Calculate logP values (e.g., via ChemAxon) to evaluate lipophilicity and passive diffusion. Experimentally validate using Franz diffusion cells with synthetic membranes and HPLC quantification of permeation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.